
methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H17F3N2O5S and its molecular weight is 430.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to act like peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it might be involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and metabolic stability
Result of Action
Based on its potential role as a peroxisome proliferator-activated receptor agonist , it might have anti-inflammatory effects and could potentially be used to control brain inflammation .
Biologische Aktivität
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential biological applications. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₈H₁₇F₃N₂O₅S
- Molecular Weight : 430.4 g/mol
- CAS Number : 1396750-46-1
The biological activity of this compound is primarily attributed to its structural components, which include a sulfamoyl group and a benzoate moiety. The presence of the trifluoroethyl group may enhance its lipophilicity and cellular uptake, potentially influencing its interaction with biological targets.
Antiproliferative Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cell growth by disrupting microtubule formation and inducing apoptosis in cancer cells.
-
Cell Lines Tested :
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
- IC₅₀ Values : The concentration required to inhibit cell growth by 50% varies among different compounds but is typically in the nanomolar to micromolar range for effective derivatives.
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
PIB-SO | HT-29 | 0.5 |
PPB-SO | M21 | 0.7 |
CA-4 | MCF7 | 0.3 |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Sulfonamide Derivatives :
- Chick Chorioallantoic Membrane (CAM) Assay :
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored in various studies:
- Sulfamoyl Group : Enhances binding affinity to target proteins involved in cell cycle regulation.
- Trifluoroethyl Substituent : Increases lipophilicity, improving membrane permeability and bioavailability.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate has been investigated for its potential anticancer properties. The compound's design incorporates a trifluoroethyl group, which enhances its lipophilicity and may improve cellular uptake. Studies have shown that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: In Vitro Studies
In a study published in the Journal of Medicinal Chemistry, a series of sulfamoyl benzoate derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative activity, suggesting that further development could lead to effective anticancer agents .
Antimicrobial Properties
Research has suggested that compounds containing sulfamoyl groups possess antimicrobial activity. This compound may demonstrate efficacy against a range of bacterial strains due to the presence of the sulfamoyl moiety, which is known for its antibacterial properties.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Drug Delivery Systems
The unique chemical structure of this compound makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Nanoparticle Formulation
A recent study explored the encapsulation of this compound in polymeric nanoparticles. The results showed improved stability and controlled release profiles compared to free drug formulations, indicating potential for therapeutic applications in chronic diseases requiring sustained drug delivery .
Eigenschaften
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-28-17(25)13-4-8-15(9-5-13)29(26,27)23-14-6-2-12(3-7-14)10-16(24)22-11-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAZZFZJAUOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.